4-Chloro-6,8-difluoro-2,3-dimethylquinoline
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Overview
Description
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is a quinoline derivative with the molecular formula C11H8ClF2N and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methylation. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures , are crucial to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-difluoro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents such as (e.g., amines, thiols) are commonly used.
Oxidation: like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-6,8-difluoro-2,3-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,8-dimethylquinoline
- 4-Chloro-6,8-dimethylquinoline
- 4-Chloro-6,8-difluoro-2-methylquinoline
Uniqueness
4-Chloro-6,8-difluoro-2,3-dimethylquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8ClF2N |
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Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-chloro-6,8-difluoro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-5-6(2)15-11-8(10(5)12)3-7(13)4-9(11)14/h3-4H,1-2H3 |
InChI Key |
ODZBBKAXJIQTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=CC(=CC2=C1Cl)F)F)C |
Origin of Product |
United States |
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